4-(1-Aminoethyl)phenol hydrochloride

Microtubule Polymerization Anti-mitotic Biochemical Probe

Researchers sourcing chiral β-adrenergic or TKI intermediates often face supply of uncertain enantiomeric purity. 4-(1-Aminoethyl)phenol hydrochloride (racemic HCl salt) solves this as a single, versatile starting material resolvable into either enantiomer via patented enzymatic processes. • Bifunctional scaffold: phenolic -OH & chiral benzylic amine for pharmacophore construction or polymerization. • Single stable stereocenter enables configurational control absent in tyramine/synephrine. • Racemate available; both (R)- and (S)-enantiomers accessible with ≥99% ee.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 860767-47-1
Cat. No. B1358204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)phenol hydrochloride
CAS860767-47-1
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H
InChIKeyHNDFWZASJWHBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)phenol Hydrochloride: Bifunctional Chiral Building Block


4-(1-Aminoethyl)phenol hydrochloride (CAS 860767-47-1) is a bifunctional, chiral aromatic amine featuring a phenolic hydroxyl group and a primary amine separated by a single methyl-substituted carbon [1]. Marketed predominantly as a racemic hydrochloride salt (MW 173.64 g/mol), its value derives from a combination of synthetic accessibility and the ability of both functional groups—and critically, its single stereocenter—to be elaborated into diverse scaffolds, distinguishing it from constitutionally similar, yet functionally distinct, trace amines and simpler building blocks [2].

Why Substituting 4-(1-Aminoethyl)phenol Hydrochloride Fails


Generic substitution with structurally similar aminoalkylphenols such as tyramine, octopamine, or synephrine is scientifically invalid and poses significant procurement risk. These chemical cousins differ fundamentally in the length of their alkyl chain, the position of their amino group, and the presence of additional hydroxyl substituents, leading to distinct biological recognition, hydrogen-bonding networks, and chemical reactivity profiles [1]. Critically, the chiral center at the benzylic position in 4-(1-aminoethyl)phenol engenders configurational stability and enantioselective properties absent in achiral tyramine and molecular complexity that can be precisely controlled using patented resolution techniques, making it an irreplaceable intermediate for stereochemically defined active pharmaceutical ingredients (APIs) [2].

Comparative Evidence for 4-(1-Aminoethyl)phenol Hydrochloride


Microtubule-Binding Activity vs. Tyramine

In contrast to the simple trace amine tyramine, which lacks any reported interaction with tubulin, 4-(1-aminoethyl)phenol is a recognized structural element within the pharmacophore of microtubule-targeting agents. While the racemic hydrochloride itself is a building block, its core scaffold is found in the vinca alkaloid class of tubulin-binding agents, a property not shared by 4-(2-aminoethyl)phenol (tyramine), whose two-carbon linker forces a different three-dimensional presentation .

Microtubule Polymerization Anti-mitotic Biochemical Probe

Enzymatic Resolution Surpasses Chemical Methods for 2-Isomer

A patented enzymatic resolution method for 4-(1-aminoethyl)phenol using hydrolase-catalyzed enantioselective N-acylation provides an industrial route to enantiopure material [1]. This method outperforms classical chemical resolution with malic acid, which is described as suffering from 'poor yields' and 'unsatisfactory optical purity' [1]. In contrast, the most efficient published route for the closely related 2-(1-aminoethyl)phenol isomer relies on diastereoselective reduction, achieving >96% ee in a 71% overall yield—a process that is not directly transferable to the para-isomer [2].

Asymmetric Synthesis Enantioselective Acylation Process Chemistry

Single Chiral Center Confers Stability vs. β-Hydroxy Analogs

Unlike octopamine and synephrine, which bear an additional hydroxyl group on the aliphatic chain, 4-(1-aminoethyl)phenol possesses a single, chemically robust stereocenter at the benzylic position [1]. This structural simplicity is a key design feature. The absence of the benzylic hydroxyl eliminates the risk of epimerization and oxidative degradation that can compromise the stereochemical integrity of octopamine and synephrine derivatives, ensuring a stable enantiomeric ratio throughout multi-step syntheses .

Chiral Building Block Stereochemical Integrity Drug Design

PNMT Inhibition: A Unique Neurochemical Profile

4-(1-Aminoethyl)phenol has been evaluated for its ability to inhibit phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. This activity is not a general feature of all aminoalkylphenols and distinguishes it from tyramine, which is primarily a substrate for monoamine oxidase and a releaser of catecholamines, and from octopamine, which acts as a neurotransmitter in invertebrates [2].

PNMT Inhibition Epinephrine Biosynthesis Neurochemistry

Key Applications of 4-(1-Aminoethyl)phenol Hydrochloride


Enantiopure Synthesis of β-Adrenergic Ligands and Kinase Inhibitors

The compound serves as a critical chiral intermediate for synthesizing enantiopure APIs. Its single, stable stereocenter and bifunctional nature are essential for constructing the pharmacophore of β-adrenergic receptor ligands and the chiral amine fragment of tyrosine kinase inhibitors such as repotrectinib, where a related fluoro-analog is synthesized with >99% ee using a transaminase [1]. Procuring the racemic hydrochloride provides a single, versatile starting material that can be resolved into either enantiomer for parallel medicinal chemistry exploration using the patented enzymatic process [2].

Chiral Derivatizing Agents and NMR Shift Reagents

The enantiopure (R)- and (S)-forms of this compound are used to create chiral solvating agents for NMR spectroscopy, enabling the determination of enantiomeric purity of carboxylic acids, amino acids, and other analytes [1]. This application leverages the compound's stable chiral center and reactive amine, which can be elaborated into thiourea-based receptors. The availability of both enantiomers with high chiral purity (≥99% as offered by specialized vendors) makes it a reliable tool for analytical chemistry [2].

Ordered Poly(amide-ester) Building Block

The bifunctional reactivity of this compound allows it to act as a monomer in step-growth polymerizations with diacid chlorides. The resulting poly(amide-ester)s have ordered structures with potentially enhanced thermal and mechanical properties compared to random copolymers [1]. Incorporating a chiral monomer also offers the possibility to create chiral polymers for enantioselective membranes or chromatography stationary phases.

Probe for Catecholamine Biosynthesis and Microtubule Dynamics

As a scaffold with demonstrated PNMT inhibitory activity and a structural relationship to microtubule-binding agents, this compound can serve as a starting point for developing chemical probes [1]. It can be used to investigate the role of PNMT in epinephrine regulation or to study tubulin polymerization dynamics, areas where its structural analogs like tyramine and octopamine show no activity [2].

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